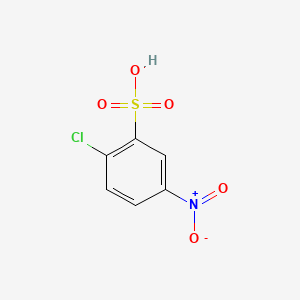











|
REACTION_CXSMILES
|
S(Cl)(Cl)=O.[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:7]=1[S:15]([OH:18])(=O)=[O:16].S(Cl)(Cl)(=O)=O.[OH-].[NH4+:25]>C1(C)C=CC=CC=1.O1CCCC1.CN(C)C=O>[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:7]=1[S:15]([NH2:25])(=[O:18])=[O:16] |f:3.4|
|


|
Name
|
|
|
Quantity
|
11 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
4.78 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
0.92 μL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Type
|
CUSTOM
|
|
Details
|
After stirring for 2 h the reaction
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 4 h
|
|
Duration
|
4 h
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was then carefully quenched
|
|
Type
|
ADDITION
|
|
Details
|
by pouring it into water
|
|
Type
|
CUSTOM
|
|
Details
|
the product was isolated by vacuum filtration
|
|
Type
|
CUSTOM
|
|
Details
|
was quenched
|
|
Type
|
ADDITION
|
|
Details
|
by adding a 6.0 M aqueous hydrochloric acid solution until pH 4
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
CONCENTRATION
|
|
Details
|
the organic layer was concentrated in vacuo to a slurry
|
|
Type
|
ADDITION
|
|
Details
|
Pentane was added
|
|
Type
|
CUSTOM
|
|
Details
|
the product was isolated by vacuum filtration
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 8.48 mmol | |
| AMOUNT: MASS | 2 g | |
| YIELD: PERCENTYIELD | 42.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |